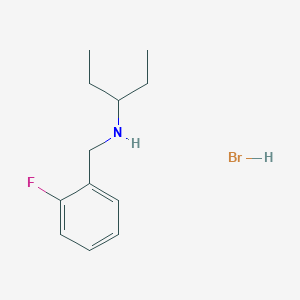

N-(2-fluorobenzyl)-3-pentanamine hydrobromide

Description

Properties

CAS No. |

915920-61-5 |

|---|---|

Molecular Formula |

C12H18FN |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]pentan-3-amine |

InChI |

InChI=1S/C12H18FN/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13/h5-8,11,14H,3-4,9H2,1-2H3 |

InChI Key |

YQSUZVDNYDHSBF-UHFFFAOYSA-N |

SMILES |

CCC(CC)NCC1=CC=CC=C1F.Br |

Canonical SMILES |

CCC(CC)NCC1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

This method involves the condensation of 2-fluorobenzaldehyde with 3-pentanamine, followed by reduction of the resulting imine intermediate.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-fluorobenzaldehyde + 3-pentanamine | Mix in anhydrous solvent (e.g., methanol or ethanol) under inert atmosphere |

| 2 | Acid catalyst (e.g., acetic acid) | To promote imine formation |

| 3 | Reducing agent (e.g., sodium cyanoborohydride or NaBH4) | Added slowly to reduce imine to amine |

| 4 | Work-up | Neutralization and extraction to isolate amine base |

- Sodium cyanoborohydride is preferred for selective reduction of imines without affecting other functional groups.

- The reaction is typically carried out at room temperature to mild heating (20–40°C).

- Purification of the amine base can be done by distillation or crystallization.

Nucleophilic Substitution Method

Alternatively, N-(2-fluorobenzyl)-3-pentanamine can be prepared by nucleophilic substitution of 2-fluorobenzyl halides (e.g., chloride or bromide) with 3-pentanamine.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-fluorobenzyl bromide or chloride + 3-pentanamine | Stirred in polar aprotic solvent (e.g., DMF or DMSO) |

| 2 | Base (e.g., potassium carbonate) | To neutralize HBr formed and drive reaction forward |

| 3 | Heating (50–80°C) | To facilitate substitution reaction |

| 4 | Work-up | Extraction and purification of the amine base |

Formation of Hydrobromide Salt

Once the free amine is obtained, conversion to the hydrobromide salt is straightforward:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Free amine dissolved in anhydrous solvent (e.g., ether or ethanol) | Prepare solution of amine base |

| 2 | Addition of hydrobromic acid (HBr) | Usually 48% aqueous HBr solution, added dropwise at 0–5°C |

| 3 | Precipitation of hydrobromide salt | Salt usually precipitates out due to low solubility |

| 4 | Filtration and drying | Isolate pure hydrobromide salt |

- The hydrobromide salt improves stability, handling, and solubility properties.

- Control of temperature during acid addition is crucial to avoid side reactions.

Research Findings and Optimization

Catalysts and Reducing Agents

- Sodium cyanoborohydride is preferred over sodium borohydride due to its selectivity and milder reaction conditions.

- Alternative reducing agents such as zinc borohydride or tin cyanoborohydride have been used in related amine syntheses but pose fire and health risks at scale.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 2-fluorobenzaldehyde, 3-pentanamine, NaBH3CN | Mild temperature, acidic catalyst | High selectivity, mild conditions | Requires control of imine formation |

| Nucleophilic Substitution | 2-fluorobenzyl bromide/chloride, 3-pentanamine, base | Elevated temperature (50–80°C) | Straightforward, scalable | Possible side reactions, longer reaction time |

| Hydrobromide Salt Formation | Free amine, HBr (48%) | 0–5°C, dropwise addition | Simple salt formation, stable product | Requires careful acid handling |

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-3-pentanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorobenzyl ketones, while reduction can produce fluorobenzyl alcohols.

Scientific Research Applications

N-(2-fluorobenzyl)-3-pentanamine hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-pentanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

a) N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide

- Structure : Features a bromine atom at the 3-position and a methoxy group at the 4-position on the benzyl ring.

- Properties: The bromine increases molecular weight (MW: ~443.2 g/mol) and steric bulk, while the methoxy group enhances solubility via hydrogen bonding. This compound is noted for high purity (>99%) and is used in pharmaceutical synthesis .

b) N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide

- Structure : Contains three methoxy groups at the 2-, 4-, and 5-positions of the benzyl ring.

- Properties : The electron-donating methoxy groups increase solubility but may reduce membrane permeability. MW: 348.28 g/mol, purity: 95% .

- Comparison: The trimethoxy derivatives exhibit higher hydrophilicity compared to the mono-fluorinated analog, which could limit blood-brain barrier penetration.

c) N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide

- Structure : Fluorine at the 4-position of the benzyl group and a 3-methoxyphenyl ethyl chain.

- Properties : The 4-fluorobenzyl group induces distinct dipole moments compared to the 2-fluoro isomer. The ethanamine backbone (vs. pentanamine) shortens the alkyl chain, reducing lipophilicity .

- Comparison : The 2-fluoro isomer in N-(2-fluorobenzyl)-3-pentanamine hydrobromide may exhibit stronger σ-orbital interactions with aromatic receptors due to proximity of fluorine to the amine group.

Alkyl Chain Modifications

a) N-(2-fluorobenzyl)butan-2-amine

- Structure : Butanamine backbone (4 carbons) instead of pentanamine (5 carbons).

- Properties: Shorter chain length decreases lipophilicity (LogP ~1.2 vs.

- Comparison : The pentanamine chain in this compound enhances membrane permeability and bioavailability.

b) N-(2-phenylethyl)-3-pentanamine hydrochloride

- Structure : Phenylethyl group replaces the benzyl group.

- Comparison: The fluorobenzyl group in this compound may confer resistance to oxidative metabolism compared to non-halogenated analogs .

Physicochemical and Analytical Comparisons

Fragmentation Patterns

Solubility and Stability

- Hydrobromide Salts : Enhance aqueous solubility compared to free bases. For example, N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide has improved solubility in polar solvents .

- Discontinued Status : this compound is listed as discontinued, possibly due to challenges in large-scale synthesis or stability issues .

Biological Activity

N-(2-Fluorobenzyl)-3-pentanamine hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C_{11}H_{15}BrFN

- Molecular Weight : 274.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. This compound may function as a modulator of neurotransmitter systems, particularly those involving catecholamines, due to the presence of the fluorobenzyl moiety which can enhance binding affinity to certain receptors.

Key Mechanisms:

- Receptor Binding : The compound is believed to interact with adrenergic receptors, which play a crucial role in the sympathetic nervous system.

- Inhibition of Reuptake : Similar compounds have shown potential in inhibiting the reuptake of neurotransmitters such as norepinephrine and dopamine, thereby increasing their availability in synaptic clefts.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against HepG2 liver cancer cells using the MTT assay.

The results indicated that this compound exhibited moderate cytotoxicity, with an IC50 value significantly higher than that of staurosporine, suggesting that while it has some antiproliferative effects, it may not be as potent as established chemotherapeutic agents.

Apoptotic Pathways

Further investigations into the apoptotic pathways activated by this compound revealed that it could induce apoptosis in HepG2 cells through mitochondrial depolarization and upregulation of pro-apoptotic markers such as p53 and Bax, while downregulating anti-apoptotic markers like Bcl-2.

Case Studies

-

Case Study on Cancer Cell Lines :

A study focusing on various derivatives of amines similar to this compound demonstrated their efficacy in targeting cancerous cells. The findings highlighted that modifications in the side chains significantly affected their cytotoxicity profiles. -

Neuropharmacological Effects :

Another investigation assessed the neuropharmacological properties of related compounds in animal models. It was found that these compounds could enhance cognitive functions through dopaminergic modulation, suggesting potential applications in treating neurodegenerative diseases.

Safety and Toxicity

Toxicological assessments indicate that while this compound shows promise for therapeutic applications, further studies are necessary to fully understand its safety profile. Acute toxicity tests in animal models reported no significant adverse effects at therapeutic doses, but long-term studies are still required.

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorobenzyl)-3-pentanamine hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves a reductive amination between 2-fluorobenzaldehyde and 3-pentanamine, followed by hydrobromide salt formation. Key steps include:

- Step 1 : Condensation of 2-fluorobenzaldehyde with 3-pentanamine in a polar solvent (e.g., methanol) under reflux .

- Step 2 : Reduction of the imine intermediate using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) .

- Step 3 : Salt formation via reaction with hydrobromic acid (HBr) in anhydrous conditions to enhance crystallinity .

Critical Parameters :

| Step | Temperature | Catalyst/Solvent | Yield Optimization |

|---|---|---|---|

| 1 | 60–70°C | Methanol/Ethanol | Excess amine (1.2 eq) improves conversion |

| 2 | RT–40°C | NaBH₄ or H₂/Pd-C | Controlled pH (7–8) prevents over-reduction |

| 3 | 0–5°C | Diethyl ether | Slow HBr addition minimizes side reactions |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the 2-fluorobenzyl group (δ 4.3–4.5 ppm for CH₂NH) and pentanamine chain .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ at m/z 242.1 for free base; [M-Br]⁺ at m/z 242.1 for hydrobromide) .

- HPLC : Reverse-phase C18 column (e.g., 90% MeOH/water) to assess purity (>98% by area normalization) .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodological Answer : Hydrobromide salts generally exhibit good solubility in polar solvents:

| Solvent | Solubility (mg/mL) | Stability Notes |

|---|---|---|

| Water | 10–15 | Hydrolytically stable at pH 4–6; avoid prolonged storage |

| DMSO | >50 | Suitable for in vitro assays; hygroscopic |

| Ethanol | 20–25 | Preferred for crystallization |

Advanced Research Questions

Q. How can enantiomeric purity be achieved if the compound has a chiral center?

- Methodological Answer : If the pentanamine chain introduces chirality:

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Design assays based on structural analogs (e.g., fluorinated benzylamines):

- Receptor Binding : Radioligand displacement assays (e.g., σ-receptors or monoamine transporters) using [³H]-ligands .

- Cellular Uptake : Fluorescence-based assays in HEK-293 cells transfected with target transporters .

Key Controls : Include positive controls (e.g., cocaine for monoamine transporters) and assess cytotoxicity via MTT assays .

Q. How can computational modeling predict its metabolic stability?

- Methodological Answer : Use tools like Schrödinger’s ADMET Predictor or SwissADME:

- Cytochrome P450 Metabolism : Predict sites of oxidation (e.g., benzylic CH₂ or pentanamine chain) .

- Half-Life (t₁/₂) : Simulate hepatic microsomal stability using logP (predicted ~2.5) and topological polar surface area (~40 Ų) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Address variability via:

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Batch Consistency : Compare multiple synthesis batches using NMR and HPLC to rule out impurity-driven artifacts .

- Orthogonal Assays : Confirm activity in both binding (e.g., SPR) and functional (e.g., cAMP accumulation) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.